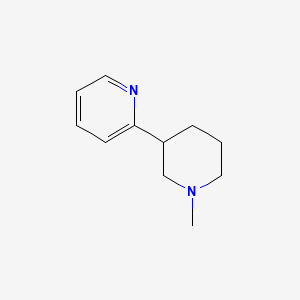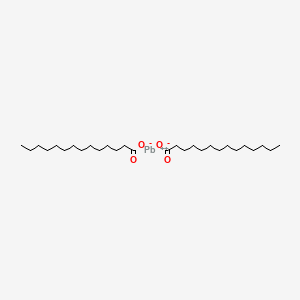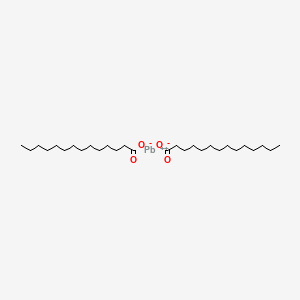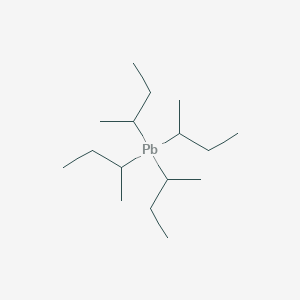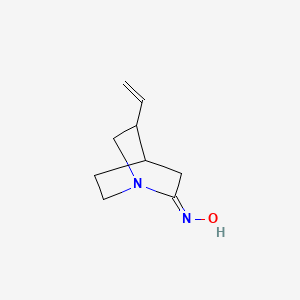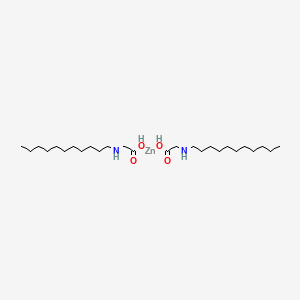
Bis(N-undecylglycinato-N,O)zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N-undecylglycinato-N,O)zinc: is a coordination compound with the molecular formula C26H54N2O4Zn. It is composed of zinc coordinated to two N-undecylglycinato ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(N-undecylglycinato-N,O)zinc typically involves the reaction of zinc salts with N-undecylglycine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The process involves the following steps:
- Dissolution of N-undecylglycine in the solvent.
- Addition of a zinc salt (e.g., zinc acetate) to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures.
- Isolation of the product by filtration and purification through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Bis(N-undecylglycinato-N,O)zinc can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions can convert the zinc center to a lower oxidation state, although this is less common.
Substitution: Ligand substitution reactions can occur, where the N-undecylglycinato ligands are replaced by other ligands such as amines or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands and heating the reaction mixture.
Major Products:
Oxidation: Zinc oxide and organic by-products.
Reduction: Reduced zinc species and modified ligands.
Substitution: New zinc-ligand complexes with different properties.
Scientific Research Applications
Chemistry: Bis(N-undecylglycinato-N,O)zinc is used as a precursor for the synthesis of other zinc complexes. It is also studied for its catalytic properties in organic reactions .
Biology: In biological research, this compound is investigated for its potential as a zinc ion donor in biochemical assays. It may also have applications in studying zinc-dependent enzymes .
Medicine: The compound’s potential therapeutic applications include its use as a zinc supplement in treating zinc deficiency. It is also explored for its antimicrobial properties .
Industry: In industrial applications, this compound is used in the formulation of coatings and paints due to its ability to enhance adhesion and corrosion resistance .
Mechanism of Action
The mechanism of action of Bis(N-undecylglycinato-N,O)zinc involves the release of zinc ions in biological systems. These zinc ions can interact with various molecular targets, including enzymes and proteins. The compound’s effects are mediated through zinc-dependent pathways, influencing processes such as enzyme activity, gene expression, and cellular signaling .
Comparison with Similar Compounds
- Bis(N-octylglycinato-N,O)zinc
- Bis(N-dodecylglycinato-N,O)zinc
- Bis(N-hexadecylglycinato-N,O)zinc
Comparison: Bis(N-undecylglycinato-N,O)zinc is unique due to its specific chain length of the undecyl group, which imparts distinct solubility and reactivity properties compared to its shorter or longer chain analogs. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Properties
CAS No. |
84215-45-2 |
|---|---|
Molecular Formula |
C26H54N2O4Zn |
Molecular Weight |
524.1 g/mol |
IUPAC Name |
2-(undecylamino)acetic acid;zinc |
InChI |
InChI=1S/2C13H27NO2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-14-12-13(15)16;/h2*14H,2-12H2,1H3,(H,15,16); |
InChI Key |
CSKSBTSDKFKAON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCC(=O)O.CCCCCCCCCCCNCC(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


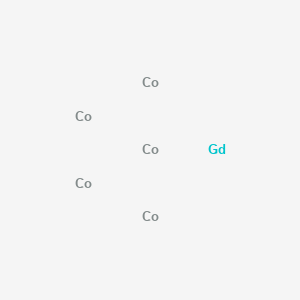
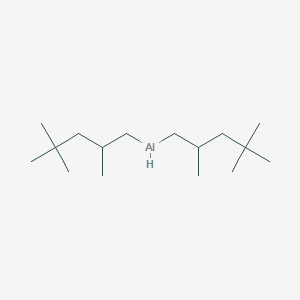
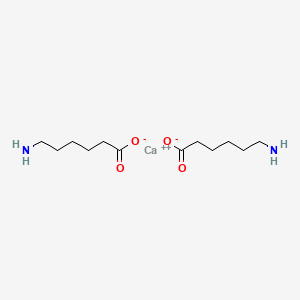
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)
